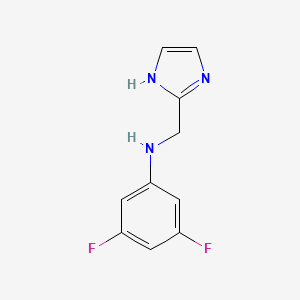

3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

Description

3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a fluorinated aniline derivative featuring an imidazole moiety. Its structure combines a meta-difluoro-substituted aniline group linked via a methylene bridge to the 2-position of a 1H-imidazole ring. This compound’s unique architecture confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H9F2N3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h1-5,15H,6H2,(H,13,14) |

InChI Key |

FVEVPOWBSYBGCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CNC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with 2-chloromethylimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or imidazole derivatives.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

- Electron-Withdrawing Effects : The 3,5-difluoroaniline core in both this compound and 403-80-5 reduces electron density at the aromatic ring, favoring electrophilic substitution at para positions. However, the imidazole group in the former introduces additional lone pairs, increasing polarity and solubility in protic solvents compared to the purely aryl-substituted 403-80-5 .

- Thermal Stability: Fluorinated imidazole derivatives generally exhibit higher melting points and thermal stability than non-fluorinated analogs due to strong C–F bonds and intermolecular interactions.

Chemical Reactivity

- Imidazole vs. Epoxide Functionality : While this compound may undergo nucleophilic substitution at the methylene bridge, compounds like 16773-52-7 (with an epoxide group) are more reactive toward nucleophiles, enabling covalent bond formation with biological targets .

- Nitro Group Reactivity : Nitroimidazole derivatives (e.g., 14419-11-5) participate in redox reactions under anaerobic conditions, generating cytotoxic radicals—a property absent in the fluorinated target compound .

Biological Activity

3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoro-substituted aniline structure with an imidazole moiety. The presence of fluorine enhances its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F2N4 |

| Molecular Weight | 228.21 g/mol |

| Functional Groups | Aniline, Imidazole, Difluoro |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring coordinates with metal ions, making it useful in enzyme inhibition studies.

- Receptor Interaction : It may modulate the activity of various biological receptors, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several fluorinated anilines, including this compound. The results showed:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 16 | E. coli |

| Other Fluorinated Anilines | Varies | Staphylococcus aureus |

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies suggest that fluorinated compounds can enhance the potency of anticancer agents by improving their pharmacokinetic profiles and selectivity toward cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both fluorine atoms and the imidazole ring is crucial for enhancing anticancer activity. For example:

- Fluorine Substitution : Fluorine increases lipophilicity and alters electronic properties, which can enhance binding affinity to cancer cell targets.

- Imidazole Moiety : Provides additional interactions with biological macromolecules, improving overall efficacy .

Research Findings

Recent research has focused on optimizing the structure of this compound to improve its efficacy. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.